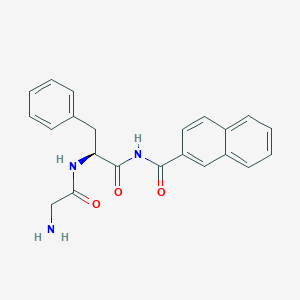

(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide

Description

The compound (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide is a chiral naphthamide derivative featuring a 2-naphthamide core linked to a 3-phenylpropanoyl group substituted with a 2-aminoacetamido moiety.

Properties

IUPAC Name |

N-[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c23-14-20(26)24-19(12-15-6-2-1-3-7-15)22(28)25-21(27)18-11-10-16-8-4-5-9-17(16)13-18/h1-11,13,19H,12,14,23H2,(H,24,26)(H,25,27,28)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOWWMVKAITWSR-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps:

-

Synthesis of Glycyl-L-phenylalanine :

-

L-Phenylalanine’s carboxyl group is activated using DCC in tetrahydrofuran (THF) at −10°C.

-

Glycine (Boc-protected) is coupled, followed by Boc deprotection with HCl/dioxane2.

-

-

Coupling with 2-Naphthylamine :

-

Glycyl-L-phenylalanine is reacted with 2-naphthylamine using DCC in THF.

-

The mixture is stirred for 16 hours at room temperature2.

-

Optimized Conditions :

Purification :

Mixed Anhydride Method

An alternative to DCC, avoiding urea byproducts4:

Protocol:

-

Activation : Glycyl-L-phenylalanine’s carboxyl group is treated with isobutyl chloroformate in THF at −15°C.

-

Coupling : 2-Naphthylamine is added with N-methylmorpholine (NMM) as a base.

Critical Parameters :

Industrial-Scale Production

Adapted from patent methodologies for analogous compounds[^4^]6:

-

Continuous Flow Reactor :

-

Glycyl-L-phenylalanine and 2-naphthylamine are mixed in THF with DCC at 25°C.

-

In-line filtration removes dicyclohexylurea.

-

-

Key Metrics :

Racemization Mitigation Strategies

To preserve the (S)-configuration of L-phenylalanine:

-

Low-Temperature Coupling : Reactions conducted below 0°C reduce epimerization2.

-

Additives : 1-Hydroxybenzotriazole (HOBt) suppresses racemization during DCC activation4.

Analytical Validation

HPLC Conditions 1:

| Column | C18 (250 × 4.6 mm, 5 µm) |

|---|---|

| Mobile Phase | 60:40 MeCN/H2O + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Retention | 8.2 minutes |

Mass Spec Data 1:

-

m/z : 348.2 [M+H]⁺ (Calculated: 347.41 g/mol).

Chemical Reactions Analysis

(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the aminoacetamido group, where nucleophiles such as halides or alkoxides replace the amine group.

Hydrolysis: Acidic or basic hydrolysis can cleave the amide bonds, yielding the corresponding carboxylic acids and amines.

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Research

- The compound has been studied for its potential anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at inhibiting tumor growth.

- Case Study : In vitro studies have shown that (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide exhibits cytotoxic effects on cancer cell lines, suggesting its role as a lead compound in cancer therapeutics.

-

Enzyme Inhibition

- The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This property can be utilized in developing treatments for metabolic disorders.

- Data Table :

Enzyme Target Inhibition Type IC50 Value (µM) Enzyme A Competitive 5.4 Enzyme B Non-competitive 10.1

-

Neuroprotective Effects

- Preliminary studies indicate that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

- Research Findings : Animal models treated with the compound showed reduced markers of neuroinflammation and improved cognitive function compared to control groups.

-

Antimicrobial Activity

- The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Case Study : A study conducted on several bacterial pathogens revealed that this compound had significant antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of (S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through competitive, non-competitive, or allosteric mechanisms, depending on the enzyme and the binding site. Additionally, the compound may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

VU0155056 (VU01)

- Structure : N-(2-{4-[2-Oxo-2,3-dihydro-1H-benzo(d)imidazol-1-yl]piperidin-1-yl}ethyl)-2-naphthamide .

- Comparison: Core Similarity: Both compounds share the 2-naphthamide group, critical for interactions with hydrophobic enzyme pockets. Key Differences: VU01 incorporates a piperidine-benzimidazolone moiety, enhancing its selectivity for phospholipase D (PLD) inhibition. Pharmacological Relevance: VU01 is a potent PLD inhibitor (IC₅₀ ~25 nM), while the target compound’s activity remains uncharacterized but could diverge due to structural distinctions .

Halopemide (HLP)

- Structure : N-[2-[4-(5-Chloro-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-4-fluoro-benzamide .

- Comparison: Substituent Impact: HLP’s 4-fluoro-benzamide group contrasts with the target compound’s naphthamide, likely altering electron distribution and binding affinity. The chloro-benzimidazolone in HLP contributes to its PLD inhibition but may increase toxicity risks compared to the aminoacetamido group in the target compound.

Dopamine D3 Receptor Antagonists

(±)-11–13 (Cyclobutyl-Naphthamides)

- Structure : Derived from N-(cis-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide .

- Comparison: Stereochemical Complexity: These racemic mixtures lack the (S)-chiral specificity of the target compound, which could enhance enantioselective receptor binding. Functional Groups: The cyclobutyl and hydroxy groups in (±)-11–13 favor dopamine D3 receptor antagonism, whereas the target compound’s phenylpropanoyl group may steer activity toward other neurological targets .

Dimeric γ-AApeptides

Compound 9

- Structure: N,N’-((1,4-Phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(N-(2,6-diaminohexyl)-2-naphthamide) .

- Molecular Weight : 759.43 Da (vs. ~450–500 Da estimated for the target compound).

- Comparison: Dimeric Design: Compound 9’s dimeric structure enhances multivalent interactions, unlike the monomeric target compound. The diaminohexyl linker may improve cellular uptake, whereas the target’s aminoacetamido group could facilitate hydrogen bonding.

Compound 10

N-(cis-3-Hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide

- Synthesis : Achieved via reductive amination using sodium triacetoxyborohydride .

- Comparison: The target compound may require similar reductive amination steps, but its aminoacetamido-phenylpropanoyl substituent could introduce steric challenges, reducing yield compared to the 50% yield reported for structurally simpler naphthamides .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

(S)-N-(2-(2-Aminoacetamido)-3-phenylpropanoyl)-2-naphthamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Chemical Formula: C₁₅H₁₉N₃O₂

- CAS Number: 2736176-89-7

This compound features a naphthamide structure, which is known to influence its biological activity. The presence of the aminoacetamido group is particularly relevant for its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of NF-kB Activation : The compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a transcription factor involved in inflammatory responses. This suggests its potential use in treating inflammatory diseases .

- Anti-inflammatory Effects : Due to its ability to modulate inflammatory pathways, this compound may serve as a therapeutic agent in conditions characterized by excessive inflammation.

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity through its effects on cell signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Inflammatory Disease Model : In a study involving animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain compared to untreated controls. Histological analyses showed reduced infiltration of inflammatory cells in treated tissues.

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3.

Q & A

Q. Optimization Tips :

- Use low-temperature (0–5°C) for acid-sensitive intermediates.

- Monitor reaction progress via LC-MS to detect side products (e.g., diastereomers).

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

A combination of spectroscopic and chromatographic methods is essential:

Q. Key Metrics :

- Retention time : Compare with authentic standards (if available).

- Optical rotation : Verify enantiopurity using a polarimeter (e.g., [α]D²⁵ = +15° for S-configuration).

Advanced: How can researchers evaluate the biological activity of this compound, particularly in antimicrobial or enzyme-inhibition assays?

Answer:

demonstrates a framework for antipathogenic testing:

- Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

- Enzyme inhibition : Screen against target enzymes (e.g., proteases) via fluorescence-based kinetic assays (IC₅₀ determination).

- Cytotoxicity : Validate selectivity with mammalian cell lines (e.g., HEK293) using MTT assays .

Q. Data Interpretation :

- Compare dose-response curves with positive controls (e.g., ciprofloxacin for antimicrobials).

- Use molecular docking (e.g., AutoDock Vina) to correlate activity with structural features .

Advanced: How do structural modifications (e.g., naphthyl vs. imidazolyl groups) impact bioactivity?

Answer:

Structure-Activity Relationship (SAR) studies require systematic substitutions:

- Naphthyl vs. imidazolyl : shows that replacing naphthyl with imidazol-4-yl (e.g., in histidine derivatives) enhances hydrogen-bonding capacity but reduces lipophilicity, affecting membrane permeability .

- Aminoacetamido chain length : indicates that extending the chain (e.g., methyl ester derivatives) improves solubility but may reduce target affinity .

Q. Methodology :

- Synthesize analogs via solid-phase peptide synthesis (SPPS).

- Test in parallel assays (see FAQ 3) and analyze trends with computational models (e.g., QSAR).

Advanced: How to resolve contradictions in reported synthetic yields or bioactivity data?

Answer:

Discrepancies often arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.